N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide
Description
N-(3,5-Dichlorophenyl)-2-methyl-3-nitrobenzamide (molecular formula: C₁₄H₁₀Cl₂N₂O₃; molecular weight: 325.147 g/mol) is a benzamide derivative featuring a dichlorophenyl group at the aniline moiety, a methyl group at the 2-position, and a nitro group at the 3-position of the benzoyl ring . The compound lacks chiral centers and exhibits a planar aromatic system with 12 aromatic bonds. Its structural rigidity and electron-withdrawing substituents (Cl, NO₂) make it a candidate for studying solid-state interactions and reactivity in catalytic systems.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-12(3-2-4-13(8)18(20)21)14(19)17-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIJNFMSYDSAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355395 | |
| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331846-06-1 | |
| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 3,5-dichloroaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), bases (sodium hydride, potassium carbonate).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed:
Reduction: N-(3,5-dichlorophenyl)-2-methyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dichloroaniline and 2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide has been investigated for various therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against a range of bacterial strains. It is being explored as a potential lead compound for developing new antibiotics to combat resistant strains.
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Recent research highlights its cytotoxic effects against various cancer cell lines, particularly in inhibiting the Bcr-Abl tyrosine kinase, which is crucial in chronic myelogenous leukemia .
Agriculture
In agricultural applications, this compound is being studied for its potential as:
- Pesticide : Its biological activity against pests suggests it could serve as an effective pesticide. Research is ongoing to evaluate its efficacy and safety in agricultural settings .
- Herbicide : The compound's ability to inhibit certain plant growth processes indicates potential use as a herbicide, targeting specific weed species without affecting crops .
Materials Science
The unique chemical structure of this compound allows for potential applications in materials science:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength .
- Optoelectronic Devices : Its electronic properties make it suitable for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
-
Antimicrobial Activity Study :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as a new antimicrobial agent. -
Cancer Cell Line Inhibition :
Research conducted at a leading cancer research institute demonstrated that this compound effectively inhibited the proliferation of K562 cells with an IC50 value indicating strong activity. This study underscores its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
a. N-(3,5-Dichlorophenyl)benzamide
This analog lacks the methyl and nitro groups. The absence of these substituents reduces steric hindrance and electron-withdrawing effects. In crystal structures, the amide group adopts a trans conformation, with dihedral angles of 58.3° between benzoyl and aniline rings, facilitating N–H⋯O hydrogen bonding .
b. N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide The introduction of hydroxyl groups increases hydrogen-bonding capacity and solubility but reduces thermal stability compared to the nitro-substituted target compound. Safety data indicate higher acute toxicity due to phenolic groups .
c. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound features an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H functionalization. However, the absence of nitro and dichlorophenyl groups limits its steric bulk and electronic modulation .
Key Substituent Effects Table
| Compound | Substituents (Benzoyl/Aniline) | Electron Effects | Hydrogen Bonding |
|---|---|---|---|
| Target Compound | 2-Me, 3-NO₂ / 3,5-Cl₂ | Strong EWG | Moderate (amide) |
| N-(3,5-Dichlorophenyl)benzamide | None / 3,5-Cl₂ | Moderate EWG | Strong (amide) |
| N-(3,5-DCl-2-OHPh)-2-OHBzamide | 2-OH / 3,5-Cl₂, 2-OH | EWG + EDG | High (phenolic) |
(EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group)
Crystal Structure and Packing
a. Meta-Substituted Trichloroacetamides In analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide, meta-substitution with Cl or Me groups results in monoclinic or orthorhombic crystal systems. Strong EWGs (e.g., NO₂ in the target compound) reduce symmetry, as seen in the asymmetric unit variations (1–2 molecules per unit) .
b. Dihedral Angle Comparisons The target compound’s methyl and nitro groups likely increase torsional strain compared to simpler benzamides. For example, N-(3,5-Dichlorophenyl)benzamide exhibits a 58.3° dihedral angle between rings, whereas nitro groups may enforce greater planarity or distortion depending on substitution patterns .
Biological Activity
N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group , a methyl group , and a nitro group attached to a benzamide core. These structural characteristics contribute to its reactivity and biological activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various biological effects .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been studied for its inhibitory effects on enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .
- Receptor Modulation : It may also modulate receptor activity by interacting with binding pockets on target proteins .
- Antibacterial Activity : Preliminary studies suggest it may exhibit antibacterial properties against various strains .
Enzyme Inhibition Studies
Research has shown that this compound possesses significant inhibitory activity against several enzymes:
| Enzyme | IC50 (μM) | Activity |
|---|---|---|
| Acetylcholinesterase (AChE) | 15.09 ± 0.8 | Moderate inhibition |
| Butyrylcholinesterase (BuChE) | 0.08 | Strong inhibition |
| α-Amylase | 10.5 | Moderate inhibition |
| α-Glucosidase | 9.0 | Moderate inhibition |
These findings indicate that the compound could be useful in treating conditions related to these enzymes, such as diabetes and neurodegenerative diseases .
Antioxidant and Antibacterial Potential
In vitro studies have demonstrated that this compound exhibits antioxidant activity, particularly against free radicals like DPPH and ABTS . Additionally, it has shown promising antibacterial activity against selected bacterial strains, suggesting potential applications in antimicrobial therapy .
Case Studies and Research Findings
-
Pharmacological Evaluation :
A study evaluated the pharmacological properties of various synthesized compounds including this compound. The results indicated significant enzyme inhibition and antioxidant potential in both in vitro and in vivo models . -
Toxicological Assessment :
Toxicological studies conducted on Swiss male albino mice revealed that the compound did not exhibit any toxic effects on hematological or biochemical parameters at the tested doses, indicating a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
